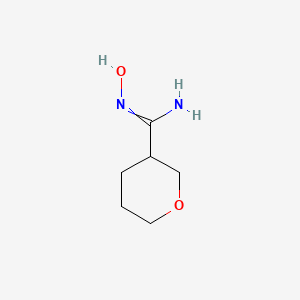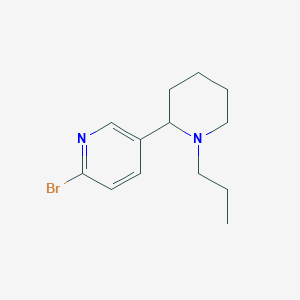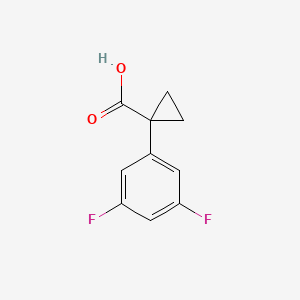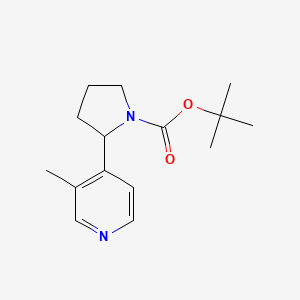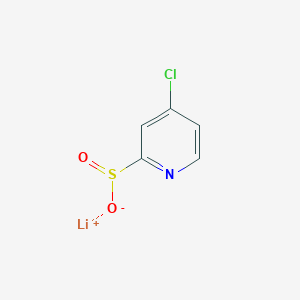
Lithium(1+) ion 4-chloropyridine-2-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion 4-chloropyridine-2-sulfinate is a chemical compound with the molecular formula C5H4ClNO2SLi It is a lithium salt of 4-chloropyridine-2-sulfinic acid
准备方法
Synthetic Routes and Reaction Conditions
The preparation of lithium(1+) ion 4-chloropyridine-2-sulfinate typically involves the reaction of 4-chloropyridine-2-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction can be represented as follows:
4-chloropyridine-2-sulfinic acid+LiOH→Lithium(1+) ion 4-chloropyridine-2-sulfinate+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
Lithium(1+) ion 4-chloropyridine-2-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group.
Reduction: The chloropyridine ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are often employed.
Major Products Formed
Oxidation: 4-chloropyridine-2-sulfonate
Reduction: 4-chloropyridine-2-sulfinate derivatives
Substitution: Various substituted pyridine derivatives
科学研究应用
Lithium(1+) ion 4-chloropyridine-2-sulfinate has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although more research is needed.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of lithium(1+) ion 4-chloropyridine-2-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in substitution reactions. The lithium ion can also interact with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets are still under investigation.
相似化合物的比较
Similar Compounds
- Lithium(1+) ion 2-chloropyridine-4-sulfinate
- Lithium(1+) ion 3-chloropyridine-2-sulfinate
Comparison
Lithium(1+) ion 4-chloropyridine-2-sulfinate is unique due to the position of the chlorine and sulfinate groups on the pyridine ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
属性
分子式 |
C5H3ClLiNO2S |
|---|---|
分子量 |
183.6 g/mol |
IUPAC 名称 |
lithium;4-chloropyridine-2-sulfinate |
InChI |
InChI=1S/C5H4ClNO2S.Li/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI 键 |
CRLMVRZELBOMLC-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=CN=C(C=C1Cl)S(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


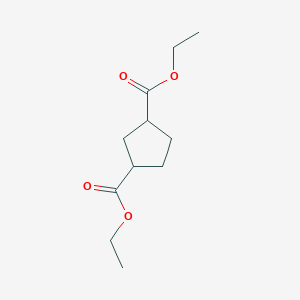



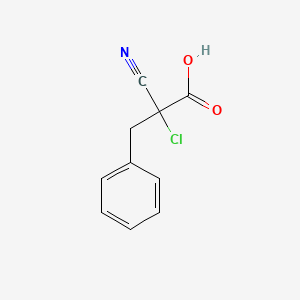
![ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15060555.png)
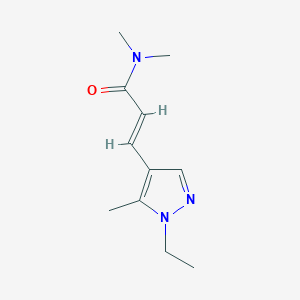
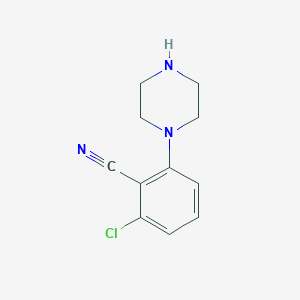
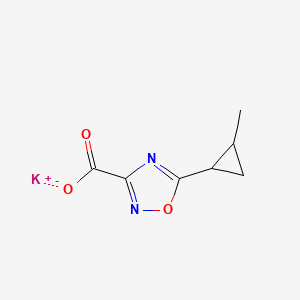
![rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15060578.png)
